2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl aldehyde characterized by a chlorine atom at the 2-position, a methyl group at the 5-position, and an aldehyde functional group at the 4-position of the biphenyl scaffold (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C14H11ClO |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-phenylbenzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-7-13(11-5-3-2-4-6-11)14(15)8-12(10)9-16/h2-9H,1H3 |
InChI Key |
DAUYIZMZHCZQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of optimized synthetic routes that ensure high yield and purity. The process typically includes the preparation of key intermediates, followed by coupling reactions and purification steps. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine and methyl groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on biphenyl aldehydes with variations in substituent type, position, and synthetic outcomes. Key compounds include:
4′-Fluoro-[1,1′-biphenyl]-4-carbaldehyde
- Substituents : Fluorine at the 4′-position, aldehyde at the 4-position.
- Synthesis : Prepared via aldol condensation using 4′-fluoro-[1,1′-biphenyl]-4-carbaldehyde and an indene precursor, yielding a sodium salt with 71% efficiency .
- Properties: Forms a yellow solid (sodium salt) with confirmed structure via NMR and MS. The fluorine substituent enhances electrophilicity, improving reaction efficiency compared to non-fluorinated analogs.
[1,1′-Biphenyl]-4-carbaldehyde
- Synthesis : Synthesized similarly to 4′-fluoro analogs but with a lower yield (37%), attributed to the absence of electron-withdrawing groups that stabilize reactive intermediates .
- Properties : Lower solubility in polar solvents compared to halogenated derivatives.
2-Chloro-4′-fluoro-5-methyl-[1,1′-biphenyl]-4-carbaldehyde
- Substituents : Chlorine (2-position), fluorine (4′-position), methyl (5-position), and aldehyde (4-position).
- Relevance: This compound (Catalog No. 52183) shares structural similarities with the target molecule but includes an additional 4′-fluoro group, which may alter steric and electronic profiles .
Mechanistic and Functional Insights
- Electron Effects : Halogen substituents (Cl, F) increase electrophilicity at the aldehyde group, facilitating nucleophilic attacks in condensation reactions. For example, the 71% yield of 4′-fluoro derivatives highlights fluorine’s role in stabilizing transition states .
- Solubility Trends: Sodium salts of halogenated biphenyl aldehydes exhibit higher solubility in methanol and water compared to non-halogenated analogs, aiding purification .
Biological Activity
2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of 2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde typically involves multiple steps including halogenation and carbonyl introduction. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. For instance, the use of specific reagents and conditions can lead to high purity and yield, as demonstrated in recent studies .
Anticancer Activity
The primary focus of research on 2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been its anticancer properties. Several studies have evaluated its efficacy against various cancer cell lines:
- Cell Lines Tested : The compound has been tested against leukemia (MOLT-4), colon cancer (SW-620), CNS cancer (SF-539), melanoma (SK-MEL-5), and breast cancers (MCF-7 and MDA-MB-231) cell lines.
- Results : The compound exhibited significant cytotoxic effects with GI50 values indicating effective inhibition of cell growth at low concentrations. For example, one study reported a GI50 value of less than 0.02 μM against several tested cell lines .
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MOLT-4 | <0.02 | 13.3 | 65.0 |
| SW-620 | <0.02 | 13.3 | 65.0 |
| SF-539 | <0.02 | 13.3 | 65.0 |
| SK-MEL-5 | <0.02 | 13.3 | 65.0 |
| MCF-7 | <0.02 | 13.3 | 65.0 |
The mechanism by which 2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde exerts its anticancer effects appears to involve apoptosis induction through both caspase-dependent and caspase-independent pathways. Studies suggest that the compound may activate intrinsic apoptotic pathways mediated by mitochondrial factors .
Case Studies
Recent case studies have highlighted the potential of this compound as a lead for developing new anticancer agents:
- Study on Thiazolidinone Hybrids : A hybrid compound incorporating a thiazolidinone structure was shown to enhance the anticancer activity of derivatives based on 2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde, demonstrating improved selectivity and potency against tumor cells .
- In Vivo Evaluations : In animal models, compounds related to 2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde have shown promising results in reducing tumor size without significant toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
